molecular formula C70H104N12O14S B1139223 Vc-MMAD

Vc-MMAD

货号: B1139223
分子量: 1369.7 g/mol
InChI 键: GRBICHHPFYWKKI-BDVWXETGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

缬氨酸-瓜氨酸单甲基奥利司他汀D (Vc-MMAD),也称为缬氨酸-瓜氨酸单甲基奥利司他汀D,是一种合成化合物,主要用于抗体药物偶联物 (ADC) 的开发。这些偶联物旨在将细胞毒性剂直接递送至癌细胞,从而最大限度地减少对健康细胞的损害。this compound 是一种有效的微管抑制剂,这意味着它会干扰细胞内的微管网络,导致细胞周期停滞和凋亡 (程序性细胞死亡)。

科学研究应用

Vc-MMAD 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:

    化学: 用作研究 ADC 中肽连接体的稳定性和反应性的模型化合物。

    生物学: 用于细胞生物学研究,研究微管抑制对细胞分裂和凋亡的影响。

    医学: 是用于癌症治疗的 ADC 中不可或缺的组成部分。这些偶联物靶向特定的癌细胞,将细胞毒性有效载荷直接递送到肿瘤部位,从而减少全身毒性。

    工业: 用于开发和生产用于临床使用的 ADC。 .

作用机制

Vc-MMAD 通过以下机制发挥作用:

    靶向和内化: ADC 结合癌细胞表面上的特定抗原。这种结合触发 ADC 内化到细胞中。

    MMAD 的释放: 一旦进入细胞,Vc 连接体就会被溶酶体酶切割,将 MMAD 释放到细胞质中。

    微管抑制: MMAD 结合微管蛋白,微管蛋白是微管网络的关键组成部分。

生化分析

Biochemical Properties

Vc-MMAD plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly lysosomal enzymes such as Cathepsin B . The Vc linkage in this compound is stable in plasma but is rapidly hydrolyzed by these enzymes . This interaction is crucial for the function of this compound in ADCs.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, once internalized into the target cells, the potent tubulin inhibitor MMAD is released into the cytosol, inducing G2/M-phase growth arrest and cell death via apoptosis induction .

Molecular Mechanism

The mechanism of action of this compound involves a series of binding interactions with biomolecules and changes in gene expression . After the ADC is internalized into the target cell, the this compound is cleaved by lysosomal proteases, releasing the cytotoxic drug into the cytosol . This process allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the stability of this compound and its effects on cellular function can vary in in vitro or in vivo studies . The stability of the ADCs in systemic circulation and the rate of their intracellular processing within target cancer cells are key factors determining the efficacy of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. The potency and efficacy of the ADCs in a mouse model were found to be in proportion to the drug load .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The release of the cytotoxic drug into the cytosol after the ADC is internalized into the target cell is a crucial part of this compound’s metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . The transport and distribution of this compound are essential for its function in ADCs.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for understanding its role in ADCs.

准备方法

合成路线和反应条件

Vc-MMAD 的合成涉及几个关键步骤:

    连接体的制备: 缬氨酸-瓜氨酸 (Vc) 连接体是通过一系列肽偶联反应合成的。这涉及使用保护基团以确保在特定位置进行选择性反应。

    有效载荷的连接: 单甲基奥利司他汀 D (MMAD) 然后连接到 Vc 连接体上。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。这包括优化反应条件以确保高产率和纯度。该过程包括:

化学反应分析

反应类型

Vc-MMAD 经历了几种类型的化学反应,包括:

常用试剂和条件

形成的主要产物

从这些反应中形成的主要产物包括:

相似化合物的比较

Vc-MMAD 通常与 ADC 中使用的其他类似化合物进行比较,例如:

    缬氨酸-瓜氨酸单甲基奥利司他汀 E (Vc-MMAE): 与 this compound 相似,但具有不同的细胞毒性有效载荷 (单甲基奥利司他汀 E)。Vc-MMAE 也是一种微管抑制剂,但具有不同的药代动力学特性和效力。

    缬氨酸-瓜氨酸单甲基奥利司他汀 F (Vc-MMAF): 另一种具有不同有效载荷 (单甲基奥利司他汀 F) 的类似化合物。

This compound 的独特性

This compound 的独特性在于其 Vc 连接体和 MMAD 有效载荷的特定组合。 这种组合在稳定性、效力和特异性之间取得了平衡,使其成为开发用于靶向癌症治疗的 ADC 的宝贵组成部分 .

属性

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92)/t45-,46+,50-,51-,52-,53+,58-,59-,60-,61-,62+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBICHHPFYWKKI-BDVWXETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H104N12O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。